molecular formula C6H10O2 B13620590 2-(Hydroxymethyl)-2-methylcyclobutan-1-one

2-(Hydroxymethyl)-2-methylcyclobutan-1-one

Cat. No.: B13620590
M. Wt: 114.14 g/mol
InChI Key: SIAMILUXHSYBMT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-2-methylcyclobutan-1-one

    Reduction: 2-(Hydroxymethyl)-2-methylcyclobutan-1-ol

    Substitution: Various substituted cyclobutanone derivatives

Scientific Research Applications

2-(Hydroxymethyl)-2-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving cyclobutanone derivatives.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-methylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-2-methylcyclopentan-1-one
  • 2-(Hydroxymethyl)-2-methylcyclohexan-1-one
  • 2-(Hydroxymethyl)-2-methylcycloheptan-1-one

Uniqueness

2-(Hydroxymethyl)-2-methylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutanone ring can influence its reactivity and stability, making it a valuable compound for studying ring strain effects and developing novel synthetic methodologies.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-(hydroxymethyl)-2-methylcyclobutan-1-one

InChI

InChI=1S/C6H10O2/c1-6(4-7)3-2-5(6)8/h7H,2-4H2,1H3

InChI Key

SIAMILUXHSYBMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)CO

Origin of Product

United States

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